molecular formula C22H36O4 B158781 11-deoxy-16,16-dimethyl Prostaglandin E2

11-deoxy-16,16-dimethyl Prostaglandin E2

Cat. No.: B158781
M. Wt: 364.5 g/mol
InChI Key: LLVVDFDWPQHXBA-QEJIITRLSA-N
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Mechanism of Action

Target of Action

The primary targets of 11-deoxy-16,16-dimethyl Prostaglandin E2, also known as 11-deoxy-16,16-dimethyl-PGE2 or 9-oxo-15R-hydroxy-16,16-dimethyl-5Z,13E-prostadienoic acid, are the EP2 and EP3 receptors . These receptors are part of the prostaglandin E2 (PGE2) receptor family, which plays a crucial role in a variety of physiological processes.

Mode of Action

11-deoxy-16,16-dimethyl-PGE2 acts as an agonist for the EP2 and EP3 receptors . This means it binds to these receptors and activates them, triggering a series of biochemical reactions. The compound exerts anti-oxidative stress , which helps protect proximal renal tubular epithelial cells from potent nephrotoxicity-induced cell damage .

Biochemical Pathways

Upon activation of the EP2 and EP3 receptors, 11-deoxy-16,16-dimethyl-PGE2 selectively stimulates the synthesis of several proteins in renal proximal tubular epithelial (LLC-PK1) cells . These proteins include endothelial actin binding protein, myosin, elongation factor 2 (EF-2), elongation factor 1alpha-1 (EF-1alpha), HSP90beta, GRP78, membrane-organizing extension spike protein, and actin . These proteins play vital roles in cell structure, function, and survival.

Result of Action

The activation of the EP2 and EP3 receptors by 11-deoxy-16,16-dimethyl-PGE2 leads to the protection of proximal renal tubular epithelial cells from potent nephrotoxicity-induced cell damage . This is achieved through the compound’s anti-oxidative stress action, which reduces the harmful effects of oxidative stress on these cells .

Biochemical Analysis

Biochemical Properties

11-deoxy-16,16-dimethyl Prostaglandin E2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it is known to stimulate the synthesis of multiple proteins, protecting renal proximal tubular epithelial cells . The nature of these interactions involves exerting anti-oxidative stress .

Cellular Effects

The compound has profound effects on various types of cells and cellular processes. It influences cell function by protecting proximal renal tubular epithelial cells from potent nephrotoxicity-induced cell damage . This impact extends to cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an agonist for both EP2 and EP3 receptors, it plays a crucial role in these processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It is an effective inhibitor of gastric acid secretion and ulcer formation in rats, with ED50 values of 1 mg/kg and 0.021 mg/kg respectively .

Chemical Reactions Analysis

Types of Reactions

11-deoxy-16,16-dimethyl Prostaglandin E2 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents . The conditions for these reactions typically involve controlled temperatures and specific pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various analogs and derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

11-deoxy-16,16-dimethyl Prostaglandin E2 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Prostaglandin E2: The natural analog of 11-deoxy-16,16-dimethyl Prostaglandin E2, with similar biological activities but less stability.

    Prostaglandin F2α: Another prostaglandin analog, known for its role in inducing smooth muscle contraction.

    16,16-dimethyl Prostaglandin E2: A closely related compound with similar biological activities.

Uniqueness

This compound is unique due to its enhanced stability and potency compared to other prostaglandin analogs . Its ability to inhibit gastric acid secretion and prevent ulcer formation makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

(Z)-7-[(1R,2R)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h6,8,13,15,17-18,20,24H,4-5,7,9-12,14,16H2,1-3H3,(H,25,26)/b8-6-,15-13+/t17-,18-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVVDFDWPQHXBA-QEJIITRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1CCC(=O)C1CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-deoxy-16,16-dimethyl Prostaglandin E2
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11-deoxy-16,16-dimethyl Prostaglandin E2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.